molecular formula C14H20N2O B2935280 5-Benzyl-2-oxa-5-azaspiro[3.5]nonan-8-amine CAS No. 1367735-21-4

5-Benzyl-2-oxa-5-azaspiro[3.5]nonan-8-amine

Cat. No. B2935280
CAS RN: 1367735-21-4
M. Wt: 232.327
InChI Key: CCVUPUKVQXRLAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Reactions Analysis

The chemical reactions involving 5-Benzyl-2-oxa-5-azaspiro[3.5]nonan-8-amine would depend on the specific conditions under which the reactions are carried out, including temperature, pressure, and the presence of other chemicals . Without specific information about these conditions, it’s difficult to predict the exact reactions that might occur.

Scientific Research Applications

Electrophilic Amination and Synthesis of Complex Molecules

One area of research involves the electrophilic amination of C-H-acidic compounds with derivatives related to 5-Benzyl-2-oxa-5-azaspiro[3.5]nonan-8-amine, leading to the synthesis of complex spirocyclic and heterocyclic compounds. For instance, Andreae et al. (1992) demonstrated the electrophilic amination of C-H-acidic compounds, including malonic and cyanoacetic acid derivatives, with 1-oxa-2-azaspiro compounds, resulting in various diazaspirodecanones and their transformations into geminal diamino acid derivatives (Andreae, Schmitz, Wulf, & Schulz, 1992).

Synthesis for Peptide and Nucleotide Chemistry

Another significant application is in the synthesis of chiral heterospirocyclic compounds, which are valuable in peptide and nucleotide chemistry. Stamm et al. (2003) synthesized chiral heterospirocyclic 2H-azirin-3-amines, demonstrating their utility as synthons for producing tetrapeptides and dipeptides, showcasing the compound's role in peptide synthesis (Stamm, Linden, & Heimgartner, 2003).

Antiviral Activity

Research by Apaydın et al. (2019) on 1-thia-4-azaspiro[4.5]decan-3-one derivatives, structurally related to this compound, revealed their potential antiviral activity against human coronavirus, suggesting the compound's relevance in developing antiviral drugs (Apaydın, Cesur, Stevaert, Naesens, & Cesur, 2019).

Synthesis of Spirocyclic and Heterocyclic Compounds

The synthesis of spirocyclic and heterocyclic compounds is another significant application. Gurry et al. (2015) described a new synthesis pathway for 2-oxa-7-azaspiro[3.5]nonane, involving the conversion of spirocyclic oxetanes into benzimidazole derivatives, underscoring the versatility of these compounds in synthesizing novel chemical structures (Gurry, McArdle, & Aldabbagh, 2015).

Safety and Hazards

The safety and hazards associated with a compound depend on factors like its reactivity, toxicity, and potential for causing physical harm (for example, by being corrosive or flammable) . Without specific information about 5-Benzyl-2-oxa-5-azaspiro[3.5]nonan-8-amine, it’s difficult to provide a detailed safety profile.

Future Directions

The future directions for research on a compound like 5-Benzyl-2-oxa-5-azaspiro[3.5]nonan-8-amine could include studies to better understand its properties, potential uses, and safety profile . This could involve laboratory experiments, computational modeling, and potentially even clinical trials if the compound is found to have medicinal properties.

properties

IUPAC Name

5-benzyl-2-oxa-5-azaspiro[3.5]nonan-8-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c15-13-6-7-16(14(8-13)10-17-11-14)9-12-4-2-1-3-5-12/h1-5,13H,6-11,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCVUPUKVQXRLAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2(CC1N)COC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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